molecular formula C13H24N2O2 B1489301 4-(Ethoxymethyl)-1-prolylpiperidine CAS No. 1508757-46-7

4-(Ethoxymethyl)-1-prolylpiperidine

Cat. No. B1489301
M. Wt: 240.34 g/mol
InChI Key: CSWIFRQXEDTJCD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Myelostimulatory Activity : 1-(2-ethoxyethyl) piperidine derivatives, related to 4-(Ethoxymethyl)-1-prolylpiperidine, were synthesized and showed potential for myelostimulatory activities, higher than levamisole. These derivatives also exhibited anesthetic, spasmolytic, and immunosuppressive effects (Iskakova et al., 2014).

  • Cytotoxicity Studies : Piperidone oxime ethers, structurally similar to 4-(Ethoxymethyl)-1-prolylpiperidine, demonstrated cytotoxicity against human cervical carcinoma (HeLa) cells, suggesting their potential in anticancer drug development (Parthiban et al., 2011).

  • DNA Interaction and Anti-Tumor Properties : Anilinoacridine and bithiazole peptide derivatives, related in structure to 4-(Ethoxymethyl)-1-prolylpiperidine, were synthesized and studied for their interactions with DNA and potential anti-tumor properties (Morier-teissier et al., 1989).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-6-11)13(16)12-4-3-7-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIFRQXEDTJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)-1-prolylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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